molecular formula C17H14F2N2O2S2 B2456954 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea CAS No. 2097900-06-4

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea

Cat. No. B2456954
CAS RN: 2097900-06-4
M. Wt: 380.43
InChI Key: DVPDTRVDDUHIFK-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which contains a 2,2’-bithiophene and a 2,6-difluorophenyl group . Urea derivatives are known for their wide range of applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bithiophene and difluorophenyl groups. These groups are known to have planar structures, which could lead to interesting electronic properties .


Chemical Reactions Analysis

Bithiophene derivatives have been used in various chemical reactions. For example, they can undergo oxidative polymerization in the presence of certain catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its bithiophene and difluorophenyl groups. For example, the bithiophene group could contribute to its electronic properties, while the difluorophenyl group could influence its reactivity .

Scientific Research Applications

Photovoltaic Performance Improvement

The compound, which is based on a fluorinated 2,2’-bithiophene core, has been used in the development of small molecules for improving photovoltaic performance. The introduction of various end-capping units onto small-molecule donors has been found to influence their performance. In particular, the use of 2-octylthiothiazole (TZS) as an end-capping unit has been found to enhance the open-circuit voltage (Voc), short circuit current density (Jsc), and fill factor (FF), leading to an outstanding power conversion efficiency (PCE) of 8.91% .

High-Efficiency Single Junction Binary Organic Solar Cells

The compound has also been used in the synthesis of a novel donor–acceptor (D–A) copolymer, which has been used as a donor material in non-fullerene organic solar cells (OSCs). The incorporation of 3,3’-difluoro-2,2’-bithiophene unit into the polymers can enhance their molecular packing, crystallinity, and hole mobility, leading to an impressive PCE of 17.03% .

Electron Donor in Organic Solar Cells

The 2,2’-bithiophene core of the compound can act as an electron donor in an organic solar cell. The addition of substituents can influence the molecule’s excitation energy, which can have differing impacts on the molecule’s performance .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

Compounds containing bithiophene motifs are particularly popular because they are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science . Therefore, new structures containing these motifs are still being synthesized and the possibilities of their practical application intensively tested .

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S2/c18-10-3-1-4-11(19)16(10)21-17(23)20-9-12(22)13-6-7-15(25-13)14-5-2-8-24-14/h1-8,12,22H,9H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPDTRVDDUHIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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